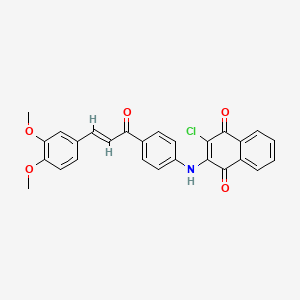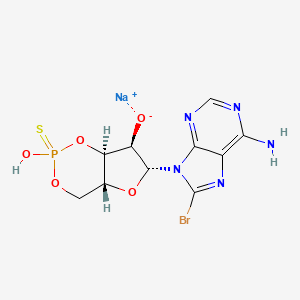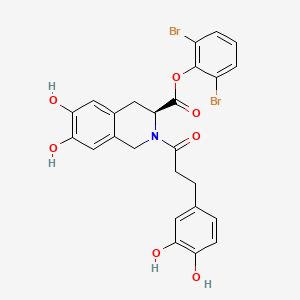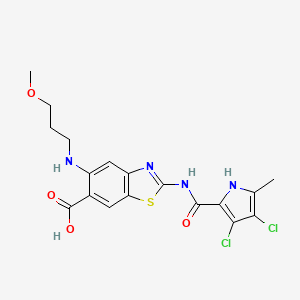
DNA gyrase B-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA gyrase B-IN-2 is a potent inhibitor of the DNA gyrase B subunit, which is a crucial enzyme in bacterial DNA replication. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibitors of DNA gyrase B, such as this compound, are of significant interest due to their potential as antibacterial agents, particularly against drug-resistant bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DNA gyrase B-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core structure, followed by functional group modifications to enhance the inhibitory activity. Common reagents used in the synthesis include various amines, acyl chlorides, and coupling agents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like high-pressure chromatography and continuous flow reactors are often employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: DNA gyrase B-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
DNA gyrase B-IN-2 has a wide range of scientific research applications:
Wirkmechanismus
DNA gyrase B-IN-2 exerts its effects by binding to the B subunit of DNA gyrase, thereby inhibiting its ATPase activity. This prevents the enzyme from introducing negative supercoils into DNA, which is essential for DNA replication and transcription. The inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Quinolones: A class of antibiotics that also target DNA gyrase but primarily inhibit the A subunit.
Coumarins: Another class of DNA gyrase inhibitors that target the B subunit but have different chemical structures and mechanisms of action
Uniqueness: DNA gyrase B-IN-2 is unique due to its specific inhibition of the B subunit of DNA gyrase, making it a valuable tool in the study of bacterial DNA replication and a potential candidate for the development of new antibacterial agents .
Eigenschaften
Molekularformel |
C18H18Cl2N4O4S |
|---|---|
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-(3-methoxypropylamino)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C18H18Cl2N4O4S/c1-8-13(19)14(20)15(22-8)16(25)24-18-23-11-7-10(21-4-3-5-28-2)9(17(26)27)6-12(11)29-18/h6-7,21-22H,3-5H2,1-2H3,(H,26,27)(H,23,24,25) |
InChI-Schlüssel |
ZYQVPILSBOWNDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)NCCCOC)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

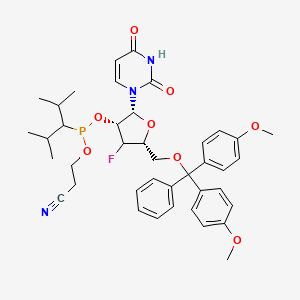
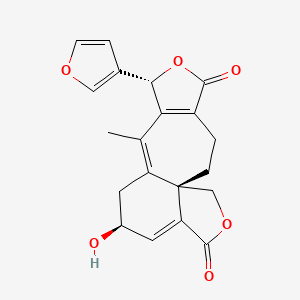
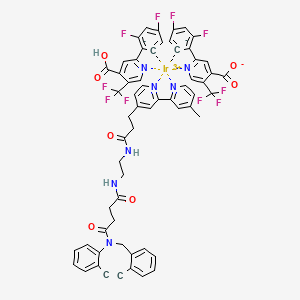
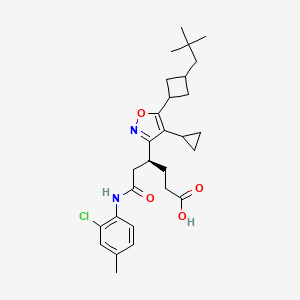
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
